Tak-071

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

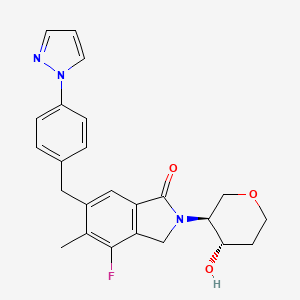

4-fluoro-2-[(3S,4S)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c1-15-17(11-16-3-5-18(6-4-16)28-9-2-8-26-28)12-19-20(23(15)25)13-27(24(19)30)21-14-31-10-7-22(21)29/h2-6,8-9,12,21-22,29H,7,10-11,13-14H2,1H3/t21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSARWQASFQZMG-VXKWHMMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCCC5O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)[C@H]5COCC[C@@H]5O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820812-16-5 | |

| Record name | TAK-071 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820812165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-071 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XC9G796Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-071: A Deep Dive into its Mechanism of Action at the M1 Muscarinic Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-071 is a novel, potent, and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 1 (M1).[1][2] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. Its activation is a promising therapeutic strategy for cognitive impairment associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the M1 receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Positive Allosteric Modulation with Low Cooperativity

This compound enhances the physiological signaling of the endogenous neurotransmitter, acetylcholine (ACh), at the M1 receptor. It binds to a topographically distinct allosteric site on the receptor, separate from the orthosteric site where ACh binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh.

A key characteristic of this compound is its low cooperativity (α-value of 199).[1][2] This property is crucial as it is believed to contribute to a wider therapeutic window, minimizing the risk of cholinergic side effects, such as diarrhea, which have been a significant hurdle in the development of previous M1-targeting compounds.[1] In contrast, M1 PAMs with high cooperativity, such as T-662 (α-value of 1786), have been associated with a greater incidence of adverse effects.

Quantitative Pharmacology

The pharmacological profile of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity

| Parameter | This compound | T-662 (comparator) | Assay System | Reference |

| Inflection Point (IP) M1 | 2.7 nM | 0.62 nM | Ca2+ flux in CHO-K1 cells expressing human M1R | |

| IP M2-M5 | >1000 nM | >1000 nM | Ca2+ flux in CHO-K1 cells expressing human M2-M5R | |

| Selectivity (M1 vs M2-M5) | >370-fold | >1600-fold | - | |

| Cooperativity (α-value) | 199 | 1786 | Binding modulation assay | |

| EC50 (M1R agonist activity) | 520 nM | Not Reported | Not Specified |

In Vivo Efficacy and Therapeutic Window

| Parameter | This compound | T-662 (comparator) | Animal Model | Reference |

| Effective Dose (Cognitive Improvement) | 0.3 mg/kg (p.o.) | 0.1 mg/kg (p.o.) | Scopolamine-induced cognitive deficit in rats (NORT) | |

| Dose Inducing Diarrhea | 10 mg/kg (p.o.) | 0.1 mg/kg (p.o.) | Rats | |

| Therapeutic Margin | ~33-fold | ~1-fold | Ratio of diarrheal dose to effective cognitive dose |

M1 Receptor Signaling Pathway

Activation of the M1 receptor by acetylcholine, potentiated by this compound, initiates a well-defined intracellular signaling cascade. The M1 receptor is coupled to the Gq/11 family of G-proteins.

Upon binding of ACh, the M1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and incubated for approximately 1 hour at 37°C.

-

Compound Preparation: Serial dilutions of this compound and the agonist (acetylcholine) are prepared in an appropriate assay buffer.

-

Assay Execution: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of the compounds. The change in fluorescence intensity is monitored over time after the addition of this compound and acetylcholine.

-

Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is used to generate dose-response curves and calculate potency values (e.g., Inflection Point or EC50).

In Vivo Efficacy Model: Novel Object Recognition Task (NORT)

The NORT is a widely used behavioral assay to assess learning and memory in rodents. It relies on the innate tendency of rodents to explore novel objects more than familiar ones.

Methodology:

-

Habituation: Rats are individually habituated to the testing arena (an open-field box) for a few minutes in the absence of any objects.

-

Dosing: Prior to the training phase, animals are administered this compound (orally) and a cognitive impairing agent like scopolamine (intraperitoneally or subcutaneously).

-

Training (Acquisition): Each rat is placed in the arena containing two identical objects and allowed to explore them for a defined period (e.g., 5 minutes).

-

Inter-Trial Interval (ITI): After the training phase, the rat is returned to its home cage for a specific duration (e.g., 1 hour).

-

Testing (Retention): The rat is placed back into the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

-

Data Analysis: A Discrimination Index (DI) is calculated to quantify memory. A higher DI in the this compound treated group compared to the scopolamine-only group indicates cognitive enhancement.

Conclusion

This compound is a highly selective M1 positive allosteric modulator with a distinguishing feature of low cooperativity. This pharmacological profile translates to a potentiation of endogenous cholinergic signaling with a potentially wider therapeutic index compared to M1 PAMs with high cooperativity. Its mechanism of action, centered on the Gq/11-PLC signaling cascade, leads to the modulation of neuronal processes underlying cognition. The preclinical data strongly support the potential of this compound as a therapeutic agent for cognitive deficits, and it is currently under clinical investigation. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and similar M1-targeting compounds.

References

TAK-071: A Technical Overview of a Novel M1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-071 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M1 receptor (M1R). Its development represents a significant advancement in the pursuit of cognitive enhancement therapies with an improved safety profile. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (4-fluoro-2-[(3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl]-5-methyl-6-[4-(1H-pyrazol-1-yl)benzyl]-2,3-dihydro-1H-isoindol-1-one), is a novel small molecule with the following key characteristics[1]:

| Property | Value |

| Molecular Formula | C₂₄H₂₄FN₃O₃ |

| Molecular Weight | 421.46 g/mol |

| CAS Number | 1820812-16-5 |

| 2D Structure | (Image of the 2D chemical structure of this compound would be placed here in a real document) |

Mechanism of Action

This compound is a muscarinic M1 receptor positive allosteric modulator (PAM) with low cooperativity.[1][2] This means it binds to a site on the M1 receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). By doing so, this compound enhances the receptor's response to ACh without directly activating it. The low cooperativity is a key feature, suggesting a reduced potential for over-activation of the receptor, which has been linked to adverse cholinergic effects.[1]

Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine and positive modulation by this compound, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events are crucial for various neuronal functions, including enhancing neuronal excitability and promoting synaptic plasticity, which are thought to underlie the pro-cognitive effects of M1 receptor activation.

Preclinical Pharmacology

A series of in vitro and in vivo studies have characterized the pharmacological profile of this compound.

In Vitro Data

| Parameter | Cell Line | Value | Reference |

| M1R PAM Inflection Point (IP) | CHO-K1 cells expressing human M1-M5R | 2.7 nM | [1] |

| M1R Agonist EC₅₀ | CHO-K1 cells expressing human M1-M5R | >1000 nM | |

| M₂-M₅R PAM IP | CHO-K1 cells expressing human M1-M5R | >1000 nM |

In Vivo Data (Rodent Models)

| Study | Animal Model | Dose Range | Key Findings | Reference |

| Novel Object Recognition Test (NORT) | Scopolamine-induced cognitive deficit in rats | 0.3 - 3 mg/kg (p.o.) | Significantly ameliorated cognitive deficits. | |

| Diarrhea Induction | Rats | 10 mg/kg (p.o.) | Induced diarrhea at a significantly higher dose than the effective cognitive dose. | |

| Hippocampal Inositol Monophosphate (IP1) Production | Rats | 1 mg/kg | Increased IP1 production, indicating M1R activation in the brain. |

Clinical Pharmacology

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Pharmacokinetic Data (Healthy Volunteers)

| Parameter | Dose | Value | Reference |

| Half-life (t₁/₂) | Single and multiple doses | 46.3 - 60.5 hours | |

| Brain Penetration | Oral dosing | Excellent | |

| Food Effect | N/A | No significant effect on systemic exposure. |

Phase 2 Clinical Trial in Parkinson's Disease (NCT04334317)

This study evaluated the efficacy and safety of this compound in individuals with Parkinson's disease and cognitive impairment.

| Parameter | Treatment Group | Placebo Group | p-value | Reference |

| Change in Global Cognition Score | Improved | --- | 0.012 | |

| Stride Time Variability (Primary Endpoint) | No significant improvement | No significant improvement | 0.161 (with cognitive load) | |

| Adverse Events Leading to Withdrawal | 7.5% | --- | N/A |

Experimental Protocols

In Vitro Calcium (Ca²⁺) Flux Assay

This assay is used to determine the potency and efficacy of compounds as PAMs or agonists at the M1 receptor.

Detailed Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 receptor are cultured in appropriate media.

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1-2 hours at 37°C.

-

Compound Addition: After washing to remove excess dye, various concentrations of this compound are added to the wells.

-

ACh Stimulation: A sub-maximal concentration (EC₂₀) of acetylcholine is added to stimulate the M1 receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The data is analyzed to determine the inflection point (IP) for PAM activity or the EC₅₀ for agonist activity.

Novel Object Recognition Test (NORT)

The NORT is a behavioral assay used to assess cognitive function, particularly recognition memory, in rodents.

Detailed Steps:

-

Habituation: Rats are habituated to the testing arena in the absence of objects for a few days prior to testing.

-

Drug Administration: On the test day, animals are administered this compound (or vehicle) orally. Subsequently, a cognitive deficit is induced by subcutaneous administration of scopolamine.

-

Trial 1 (Familiarization): Each rat is placed in the arena containing two identical objects and allowed to explore freely for a set period.

-

Inter-Trial Interval: The rat is returned to its home cage for a specific retention interval.

-

Trial 2 (Recognition): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher index indicates better memory, as the animal spends more time exploring the novel object.

Conclusion

This compound is a promising M1 PAM with a well-characterized preclinical and clinical profile. Its high selectivity for the M1 receptor and low cooperativity profile suggest a favorable therapeutic window for cognitive enhancement with a reduced risk of cholinergic side effects. The data summarized in this guide highlight its potential as a therapeutic agent for cognitive impairment in neurodegenerative and psychiatric disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Tak-071: A Novel M1 Receptor Positive Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tak-071 is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the muscarinic M1 acetylcholine receptor (M1R). Preclinical research has demonstrated its potential as a therapeutic agent for cognitive impairments associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Parkinson's disease. A key characteristic of this compound is its low cooperativity with the endogenous ligand acetylcholine, which is hypothesized to contribute to a wider therapeutic window, separating pro-cognitive effects from cholinergic side effects. This document provides a comprehensive overview of the preclinical findings on this compound, including its pharmacological properties, efficacy in various animal models, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound functions as a selective M1R PAM. Unlike direct agonists, PAMs potentiate the effect of the endogenous neurotransmitter, acetylcholine, by binding to an allosteric site on the receptor. This mechanism is thought to preserve the temporal and spatial dynamics of natural cholinergic signaling.[1] The low cooperativity (α-value = 199) of this compound is a distinguishing feature, suggesting a reduced potential for over-activating the receptor and causing adverse cholinergic effects, such as diarrhea, which has been a limiting factor for previous M1R-targeting compounds.[1][2]

Signaling Pathway

The activation of the M1R by acetylcholine, enhanced by this compound, initiates a cascade of intracellular events. M1Rs are Gq-coupled receptors, and their activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately leads to an increase in intracellular calcium and the activation of protein kinase C, contributing to enhanced neuronal excitability.[1][3] In prefrontal cortical pyramidal neurons, M1R activation leads to membrane depolarization, reduced afterhyperpolarization, and the generation of an afterdepolarization. Notably, this compound selectively induces afterdepolarization, whereas a high-cooperativity PAM, T-662, induces all three processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of this compound, a muscarinic M1 receptor positive allosteric modulator with low cooperativity, for the treatment of cognitive deficits and negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]

TAK-071 and its Role in Cholinergic Neurotransmission: A Technical Guide

Executive Summary: The decline in cholinergic neurotransmission is a key factor in the cognitive impairments seen in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The muscarinic M1 acetylcholine receptor (M1R), a Gq/11 protein-coupled receptor, is a prime therapeutic target for enhancing cognitive function. TAK-071 is a novel, potent, and highly selective M1R positive allosteric modulator (PAM) designed with low cooperativity. This design philosophy aims to amplify the physiological, phasic signaling of acetylcholine (ACh) while minimizing the tonic activation that can lead to adverse cholinergic effects. Preclinical studies have demonstrated this compound's ability to improve cognitive deficits in rodent models with a significantly wider therapeutic window compared to high-cooperativity M1 PAMs.[1][2] Phase 1 studies in healthy volunteers established a favorable safety and pharmacokinetic profile, including excellent brain penetration.[3][4][5] A subsequent Phase 2 trial in patients with Parkinson's disease and cognitive impairment showed that this compound improved a composite cognitive score, although it did not affect the primary outcome of gait variability. This document provides an in-depth technical overview of this compound, covering its mechanism of action, preclinical and clinical data, and the key experimental methodologies used in its evaluation.

Introduction: The M1 Receptor in Cholinergic Neurotransmission

The muscarinic M1 receptor is predominantly expressed in brain regions crucial for cognition, such as the cerebral cortex and hippocampus. As a Gq/11-coupled receptor, its activation by acetylcholine initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. The development of M1R-targeted therapies has been challenging due to the high sequence homology across muscarinic receptor subtypes, making subtype-selective agonists likely to cause mechanism-based side effects (e.g., gastrointestinal issues mediated by M2/M3 receptors). Positive allosteric modulators offer a more refined approach. PAMs bind to a topographically distinct site from the endogenous ligand, ACh, and do not activate the receptor directly. Instead, they enhance the receptor's response to ACh, thus preserving the spatial and temporal dynamics of natural cholinergic signaling.

This compound: A Low-Cooperativity M1 PAM

This compound was developed as a brain-penetrant M1R PAM optimized for low cooperativity with acetylcholine. Cooperativity (represented by the α-value) describes the fold-increase in the affinity and/or efficacy of the orthosteric agonist (ACh) in the presence of the allosteric modulator. Preclinical research indicated that high cooperativity was associated with a higher incidence of peripheral cholinergic side effects, such as diarrhea. By engineering this compound to have a low α-value, the goal was to achieve cognitive enhancement at doses that do not cause significant adverse effects, thereby creating a wider therapeutic margin.

Mechanism of Action and Signaling

This compound potentiates M1R signaling by increasing the affinity of acetylcholine for the receptor. This enhancement of the natural ligand's effect leads to a more robust activation of the canonical Gq pathway.

Upon potentiation by this compound, ACh binding and M1R activation lead to the dissociation of the Gαq subunit from the Gβγ dimer. Gαq, in its GTP-bound state, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events culminate in the modulation of ion channels and other cellular proteins, leading to increased neuronal excitability. Notably, in prefrontal cortical pyramidal neurons, this compound was found to selectively induce afterdepolarization, a specific form of increased neural excitability, whereas high-cooperativity PAMs induced broader effects.

Quantitative Pharmacology

Preclinical Data

In vitro and in vivo preclinical studies characterized this compound's potency, selectivity, and therapeutic window, often in direct comparison to T-662, a reference M1 PAM with high cooperativity.

Table 1: In Vitro Properties of this compound and T-662

| Parameter | This compound | T-662 (Reference) | Citation |

|---|---|---|---|

| M1R PAM Inflection Point (nM) | 2.7 | 0.62 | |

| M1R Agonist Activity (EC50, nM) | 520 | - | |

| Cooperativity (α-value) | 199 | 1786 |

| Receptor Selectivity | Highly selective for M1R | Potent and selective M1 PAM | |

Table 2: In Vivo Preclinical Efficacy and Safety of this compound in Rats

| Parameter | This compound | T-662 (Reference) | Citation |

|---|---|---|---|

| Cognitive Improvement Dose (Scopolamine Model) | 0.3 mg/kg | 0.1 mg/kg | |

| Diarrhea Induction Dose | 10 mg/kg | 0.1 mg/kg |

| Therapeutic Margin (Diarrhea/Efficacy Dose) | ~33 | 1 | |

Clinical Data

Phase 1 studies confirmed that this compound was safe and well-tolerated in healthy volunteers, with a pharmacokinetic profile suitable for once-daily oral dosing. Phase 2 studies provided the first evidence of cognitive efficacy in a patient population.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase 1)

| Parameter | Value | Citation |

|---|---|---|

| Mean Half-life (t½) | 46.3 - 60.5 hours | |

| Brain Penetration | Excellent |

| Food Effect on Systemic Exposure | None | |

Table 4: Clinical Efficacy of this compound in Parkinson's Disease with Cognitive Impairment (Phase 2)

| Endpoint | Result | p-value | Citation |

|---|---|---|---|

| Primary: Gait Variability (Stride Time) | No significant difference vs. placebo | 0.781 (without cognitive load) |

| Secondary: Cognitive Composite Score | Improved vs. placebo (LS Mean Difference: 0.22) | 0.01 | |

Key Experimental Methodologies

The evaluation of this compound involved a series of standard and specialized assays to determine its pharmacological profile.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium following receptor activation, a direct consequence of Gq signaling. It is a primary method for determining the potency and efficacy of M1R modulators.

-

Cell Line: CHO-K1 or HEK-293 cells stably expressing the recombinant human M1 receptor.

-

Protocol:

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately 1-1.5 hours at 37°C.

-

Following incubation, the dye solution is removed, and cells are washed with assay buffer.

-

A fluorescent imaging plate reader (e.g., FLIPR, FlexStation) is used to measure baseline fluorescence.

-

Test compound (this compound) is added at various concentrations, and cells are pre-incubated for 1.5-2 minutes.

-

An EC20 concentration of acetylcholine (a submaximal concentration that elicits 20% of the maximal response) is then added to stimulate the cells.

-

Fluorescence is measured continuously for 50-90 seconds to capture the peak calcium flux.

-

Data are normalized to the response of a maximal ACh concentration and EC50 values are calculated using a four-parameter logistic equation.

-

In Vivo Efficacy Model: Scopolamine-Induced Cognitive Deficit

This is a widely used rodent model that pharmacologically mimics the cholinergic deficit observed in dementia. Scopolamine is a non-selective muscarinic receptor antagonist that impairs learning and memory.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Apparatus: A novel object recognition (NOR) arena or a passive avoidance step-through apparatus.

-

Protocol (NOR example):

-

Habituation: Animals are individually habituated to the empty testing arena for 5-10 minutes for 2-3 days prior to testing.

-

Drug Administration: On the test day, animals are administered the vehicle or this compound (e.g., 0.1, 0.3, 1 mg/kg) via oral gavage (p.o.).

-

Cholinergic Deficit Induction: Approximately 30-60 minutes after this compound administration, scopolamine (e.g., 0.3-0.5 mg/kg) is administered intraperitoneally (i.p.) or subcutaneously (s.c.) to induce a cognitive deficit. A control group receives a vehicle instead of scopolamine.

-

Training/Acquisition Phase (T1): 30 minutes after scopolamine injection, each animal is placed in the arena containing two identical objects and is allowed to explore for 5 minutes. The time spent exploring each object is recorded.

-

Retention Phase (T2): After a retention interval (e.g., 1-24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for 5 minutes, and exploration time for each object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A positive DI indicates successful memory of the familiar object. The reversal of the scopolamine-induced reduction in DI by this compound is taken as a measure of pro-cognitive efficacy.

-

In Vivo Safety Assay: Diarrhea Induction

This assay assesses the primary dose-limiting cholinergic side effect associated with muscarinic agonists.

-

Animals: Male Wistar rats.

-

Protocol:

-

Animals are administered this compound orally at a range of doses (e.g., 1, 3, 10, 30 mg/kg).

-

Animals are housed individually in cages with paper-lined floors.

-

The animals are observed continuously for 4-6 hours post-dosing for the presence and severity of diarrhea.

-

The minimum dose that induces a clear diarrheal response in a significant portion of the animals is determined.

-

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of M1R-targeted therapies for cognitive dysfunction. Its design as a low-cooperativity PAM successfully translated from preclinical models to clinical studies, demonstrating a wider therapeutic window than earlier M1 modulators and showing initial signs of cognitive benefit in patients with Parkinson's disease. The selective potentiation of endogenous acetylcholine signaling without causing tonic receptor activation is a key mechanistic advantage.

Future research will need to conduct larger and longer clinical trials in more diverse patient populations to fully establish the efficacy and safety profile of this compound. Exploring its potential in other conditions characterized by cholinergic deficits, such as Alzheimer's disease and schizophrenia, is also a logical next step. The development of this compound provides a valuable case study in the rational design of allosteric modulators to achieve therapeutic benefit while minimizing mechanism-based adverse events.

References

- 1. [PDF] this compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects | Semantic Scholar [semanticscholar.org]

- 2. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurologylive.com [neurologylive.com]

- 4. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Low Cooperativity of TAK-071: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-071 is a novel, potent, and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M1 receptor (M1R).[1] A key characteristic of this compound is its designed low cooperativity with the endogenous ligand, acetylcholine (ACh).[2][3] This feature is hypothesized to provide a wider therapeutic window, enhancing cognitive function with a reduced risk of the cholinergic side effects typically associated with M1R activation, such as diarrhea.[3][4] This technical guide provides an in-depth analysis of the low cooperativity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, with a focus on its cooperativity and functional effects. For comparison, data for the high-cooperativity M1 PAM, T-662, is also included where available.

Table 1: In Vitro Characterization of this compound and T-662

| Parameter | This compound | T-662 | Reference(s) |

| Cooperativity (α-value) | 199 | 1786 | |

| M1R PAM Potency (IP, nM) | 2.7 | 0.62 | |

| M1R Agonist Potency (EC50, nM) | 520 | 20 | |

| M1R Selectivity over M2-M5R | >370-fold | >1600-fold | |

| Margin (Agonist/PAM) | 192-fold | 32-fold |

IP: Inflection Point EC50: Half-maximal effective concentration

Table 2: In Vivo Efficacy and Side Effect Profile of this compound and T-662 in Rats

| Parameter | This compound | T-662 | Reference(s) |

| Cognitive Improvement Dose (mg/kg, p.o.) | 0.3 | 0.1 | |

| Diarrhea Induction Dose (mg/kg, p.o.) | 10 | 0.1 | |

| Therapeutic Margin | 33-fold | 1-fold |

p.o.: per os (by mouth)

Signaling Pathways and Experimental Workflows

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability and cognitive processes.

Experimental Workflow: Characterizing a Positive Allosteric Modulator

The characterization of an M1 PAM like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, cooperativity, and functional effects.

References

- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

Rationale and Discovery: The Low Cooperativity Hypothesis

An In-depth Technical Guide to the Early-Stage Discovery of TAK-071

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage discovery of this compound, a novel positive allosteric modulator (PAM) of the muscarinic M1 receptor (M1R). Activation of the M1R is a promising therapeutic strategy for cognitive impairment in disorders like Alzheimer's disease and schizophrenia.[1][2] However, the development of M1R agonists has been hampered by cholinergic side effects.[1] this compound was designed to overcome this limitation through a specific pharmacological profile characterized by low cooperativity with the endogenous ligand, acetylcholine (ACh).[2][3] This guide details the key experiments, quantitative data, and methodologies that defined the preclinical and early clinical profile of this compound.

The central hypothesis driving the discovery of this compound was that the cooperativity (α-value) between an M1R PAM and acetylcholine is a key determinant of the therapeutic window between desired cognitive enhancement and dose-limiting cholinergic side effects, such as diarrhea. It was postulated that M1 PAMs with high cooperativity would excessively amplify M1R signaling, leading to adverse effects, while those with low cooperativity would provide sufficient therapeutic benefit with a wider safety margin.

To test this, this compound, a PAM with a low α-value of 199, was developed and compared with T-662, a reference M1 PAM with a high α-value of 1786. This comparative approach was central to validating the low cooperativity strategy.

In Vitro Characterization

Potency, Selectivity, and Agonist Activity

The initial in vitro characterization of this compound aimed to determine its potency as a PAM, its selectivity for the M1R over other muscarinic receptor subtypes (M2-M5), and its intrinsic agonist activity. These parameters were primarily assessed using Ca2+ flux assays in Chinese Hamster Ovary (CHO-K1) cells expressing human M1-M5 receptors.

Table 1: In Vitro Potency and Selectivity of this compound and T-662

| Compound | M1R PAM Activity (IP, nM) | M1R Agonist Activity (EC50, nM) | M1R Selectivity over M2-M5 (fold) |

| This compound | 2.7 | 520 | >370 |

| T-662 | 0.62 | 20 | >1600 |

IP: Inflection Point

Functional Consequences of Low Cooperativity

The functional implications of this compound's low cooperativity were investigated through its effects on neuronal excitability and peripheral tissue contraction.

-

Neuronal Excitability: In layer 5 pyramidal neurons of the mouse prefrontal cortex, M1R activation typically induces membrane depolarization, suppression of afterhyperpolarization (AHP), and generation of afterdepolarization (ADP). While the high-cooperativity PAM T-662 induced all three effects, this compound selectively induced only afterdepolarization. This suggests a more nuanced and potentially more physiological modulation of neuronal activity.

-

Peripheral Effects: In an in vitro Magnus assay using isolated mouse ileum, T-662 augmented electric field stimulation-induced contractions, a proxy for gastrointestinal side effects. In contrast, this compound did not cause ileum contractions, consistent with its designed safety profile.

In Vivo Preclinical Evaluation

Pharmacokinetics and Brain Penetration

Preclinical studies in healthy volunteers demonstrated that this compound has a long mean half-life of 46.3 to 60.5 hours and exhibits excellent brain penetration following oral administration. Co-administration with the acetylcholinesterase inhibitor donepezil did not impact the pharmacokinetics of either drug.

Efficacy in Cognitive Models

The procognitive effects of this compound were evaluated in rodent models of cognitive impairment, primarily the scopolamine-induced deficit in the novel object recognition task (NORT).

Table 2: In Vivo Efficacy and Side Effect Profile in Rats

| Compound | Efficacious Dose in NORT (mg/kg, p.o.) | Diarrhea-Inducing Dose (mg/kg, p.o.) | Therapeutic Margin (Diarrhea/Efficacy) |

| This compound | 0.3 | 10 | 33 |

| T-662 | 0.1 | 0.1 | 1 |

This compound demonstrated a significantly wider therapeutic margin compared to the high-cooperativity PAM, T-662. Furthermore, sub-effective doses of this compound, but not T-662, acted synergistically with donepezil to improve cognitive deficits without worsening cholinergic side effects.

Target Engagement and Neuronal Activation

-

In Vivo IP1 Assay: Oral administration of this compound and T-662 in rats led to an increase in hippocampal inositol monophosphate (IP1) production, confirming M1R activation in the brain.

-

c-Fos Expression: As a marker of neuronal activation, c-Fos expression was evaluated in the brains of rodents. This compound induced c-Fos expression in several cortical areas, the hippocampal formation, amygdala, and nucleus accumbens, with patterns similar to the M1/M4 agonist xanomeline. Co-administration with donepezil further increased the number of c-Fos-positive cells.

Translational Biomarkers: Quantitative Electroencephalogram (qEEG)

In cynomolgus monkeys, scopolamine administration induces increases in alpha, theta, and delta power bands in the qEEG, which can be attenuated by cholinomimetic drugs. This compound (0.3–3 mg/kg, p.o.) dose-dependently suppressed these scopolamine-induced qEEG changes, establishing a potential translational biomarker for clinical studies.

Early Clinical Development

Phase 1 Studies in Healthy Volunteers

In a first-in-human, randomized, double-blind, placebo-controlled study, single and multiple doses of this compound were found to be safe and well-tolerated in healthy volunteers, both alone and in combination with donepezil. No serious adverse events were reported. Quantitative EEG analysis in these subjects revealed that this compound modulated brain electrical activity in a dose-dependent manner.

Phase 2 Proof-of-Concept in Parkinson's Disease

A Phase 2, randomized, double-blind, placebo-controlled, crossover trial evaluated this compound in adults with Parkinson's disease (PD) who had an increased risk of falls and cognitive impairment. While the study did not meet its primary endpoint of improving gait parameters, this compound did demonstrate a significant improvement in a global cognition score compared to placebo. The treatment was generally safe and well-tolerated.

Experimental Protocols

In Vitro Ca2+ Flux Assay for PAM and Agonist Activity

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human M1-M5 muscarinic receptors are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 384-well plates. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

PAM Activity Measurement:

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Varying concentrations of this compound are added to the wells and incubated for a short period (e.g., 1.5-2 minutes).

-

A sub-maximal concentration (EC20) of acetylcholine is then added to stimulate the receptors.

-

The change in fluorescence, indicating intracellular calcium mobilization, is measured over time.

-

The inflection point (IP) of the dose-response curve is calculated to determine PAM potency.

-

-

Agonist Activity Measurement:

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells in the absence of acetylcholine.

-

The change in fluorescence is measured.

-

The EC50 value is calculated from the dose-response curve to determine intrinsic agonist activity.

-

In Vivo Novel Object Recognition Task (NORT) in Rats

-

Apparatus: A square open-field box (e.g., 60 x 60 x 60 cm) made of a non-porous material.

-

Habituation: Rats are individually placed in the empty open-field box for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.

-

Drug Administration: this compound, vehicle, or a reference compound is administered orally (p.o.) at a specified time before the training phase (e.g., 60 minutes). Scopolamine is administered subcutaneously (s.c.) to induce a cognitive deficit, typically 30 minutes before the training phase.

-

Training Phase (T1): Two identical objects are placed in the open field. The rat is allowed to explore the objects for a fixed duration (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific period (e.g., 1 hour or 24 hours).

-

Testing Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the box and allowed to explore for a fixed duration (e.g., 3-5 minutes).

-

Data Analysis: The time spent exploring each object (novel and familiar) is recorded. Exploration is typically defined as the nose being within a certain distance (e.g., 2 cm) of the object and pointing towards it. A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates successful recognition memory.

c-Fos Immunohistochemistry for Neuronal Activation

-

Animal Treatment and Perfusion: Following drug administration and a set post-injection period (e.g., 2 hours), rats are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Tissue Processing: Brains are extracted, post-fixed in the same fixative, and then transferred to a cryoprotectant solution (e.g., 30% sucrose). The brains are then frozen and sectioned on a cryostat or vibratome.

-

Immunostaining:

-

Brain sections are washed in phosphate-buffered saline (PBS).

-

Sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.

-

Sections are incubated with a primary antibody against c-Fos overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex (ABC) method is often used for signal amplification.

-

The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

-

Analysis: The number of c-Fos-positive nuclei is quantified in specific brain regions of interest using microscopy and image analysis software.

Visualizations

References

- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.penchant.bio [labs.penchant.bio]

TAK-071: A Promising M1 Positive Allosteric Modulator for Alzheimer's Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for novel therapeutic strategies that go beyond symptomatic relief. The cholinergic hypothesis, which posits that a deficit in acetylcholine (ACh) neurotransmission contributes significantly to the cognitive decline in AD, remains a cornerstone of disease pathophysiology. TAK-071, a novel, highly selective M1 muscarinic acetylcholine receptor (M1R) positive allosteric modulator (PAM) with low cooperativity, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound in Alzheimer's disease models. It details the compound's mechanism of action, its demonstrated efficacy in restoring cognitive function in models of cholinergic deficits, and the strong scientific rationale for its potential disease-modifying effects on core Alzheimer's pathologies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of effective treatments for this devastating neurodegenerative disease.

Introduction: The Cholinergic System and the Rationale for M1 Receptor Modulation in Alzheimer's Disease

The cholinergic system is crucial for cognitive processes, including learning, memory, and attention.[1] A well-established pathological hallmark of Alzheimer's disease is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in acetylcholine levels in the hippocampus and cortex.[2] This cholinergic deficit is strongly correlated with the severity of cognitive impairment observed in AD patients.[1]

Current standard-of-care treatments, such as acetylcholinesterase inhibitors (AChEIs), aim to increase synaptic levels of ACh. However, their efficacy is often limited and can diminish as the disease progresses due to the ongoing loss of presynaptic cholinergic neurons.[3] Furthermore, non-selective activation of various muscarinic and nicotinic receptors can lead to dose-limiting side effects.

The M1 muscarinic acetylcholine receptor, a Gq/11 protein-coupled receptor, is highly expressed in brain regions critical for cognition, such as the cerebral cortex and hippocampus.[3] Importantly, postsynaptic M1 receptors are relatively spared in the Alzheimer's brain, making them an attractive therapeutic target. Positive allosteric modulators (PAMs) offer a more refined approach than direct agonists. They do not activate the receptor on their own but rather enhance the receptor's response to the endogenous ligand, acetylcholine. This preserves the temporal and spatial dynamics of natural cholinergic signaling.

This compound is a novel M1 PAM distinguished by its high selectivity and, critically, its low cooperativity with acetylcholine. This low cooperativity is a key feature designed to minimize the risk of over-activating the receptor, which has been linked to cholinergic side effects such as gastrointestinal issues. Preclinical evidence suggests that this approach provides a wider therapeutic window, offering the potential for robust cognitive enhancement with improved tolerability.

Mechanism of Action of this compound

This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine. As a result, the physiological signaling cascade initiated by acetylcholine binding is amplified.

dot

References

- 1. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]

TAK-071: A Technical Guide to a Novel M₁ Positive Allosteric Modulator for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopaminergic system, offering limited efficacy for the cognitive and negative symptom domains. The selective activation of the muscarinic M₁ receptor (M₁R) has emerged as a promising therapeutic strategy to address these unmet needs. TAK-071 is a novel, potent, and highly selective M₁R positive allosteric modulator (PAM) with a unique pharmacological profile characterized by low cooperativity. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy in models relevant to schizophrenia, and available clinical data. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this area.

Introduction: The Rationale for M₁ Receptor Modulation in Schizophrenia

The cholinergic system, particularly the M₁ muscarinic acetylcholine receptor, plays a crucial role in cognitive processes such as learning, memory, and attention, which are significantly impaired in individuals with schizophrenia.[1][2] Post-mortem studies and neuroimaging have suggested cholinergic dysfunction in the brains of schizophrenia patients.[3] While traditional acetylcholinesterase inhibitors (AChEIs) have shown disappointing results in clinical trials for schizophrenia, likely due to dose-limiting peripheral side effects, the development of subtype-selective M₁R modulators offers a more targeted approach.[4]

Positive allosteric modulators (PAMs) are a class of drugs that do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh).[2] This mechanism offers the potential for a more physiological modulation of receptor activity, with a lower risk of the side effects associated with direct agonists. However, a subgroup of individuals with schizophrenia may have a widespread decreased responsiveness to M₁R PAMs, which could impact treatment outcomes.

This compound: A Selective M₁ Positive Allosteric Modulator with Low Cooperativity

This compound is distinguished by its high selectivity for the M₁R and its low cooperativity (α-value). The low cooperativity is a key feature that is believed to contribute to its favorable side-effect profile, particularly a wider margin between cognitive improvement and cholinergic side effects like diarrhea, as demonstrated in preclinical studies.

Mechanism of Action

This compound binds to an allosteric site on the M₁ receptor, distinct from the orthosteric binding site for acetylcholine. This binding event potentiates the receptor's response to endogenous ACh, leading to an amplification of downstream signaling cascades.

Preclinical Efficacy in Schizophrenia Models

This compound has demonstrated significant efficacy in various rodent models that recapitulate key behavioral and cognitive deficits observed in schizophrenia.

Maternal Immune Activation (MIA) Model

The MIA model is a neurodevelopmental model of schizophrenia induced by prenatal exposure to the viral mimic polyriboinosinic-polyribocytidylic acid (poly I:C). In the offspring of poly I:C-treated dams, this compound has been shown to improve sociability and working memory deficits.

miR-137 Transgenic Mouse Model

Genetic factors play a significant role in the etiology of schizophrenia, and variants in the MIR137 gene have been identified as a risk factor. Transgenic mice overexpressing miR-137 exhibit several schizophrenia-associated behavioral deficits. In this genetic model, this compound improved deficits in working memory, recognition memory, sociability, and sensorimotor gating.

Summary of Preclinical Efficacy Data

| Model | Behavioral/Cognitive Domain | Outcome with this compound | Reference |

| Maternal Immune Activation (MIA) | Sociability | Improved | |

| Working Memory | Improved | ||

| miR-137 Transgenic Mouse | Working Memory | Improved | |

| Recognition Memory | Improved | ||

| Sociability | Improved | ||

| Sensorimotor Gating | Improved | ||

| Scopolamine-Induced Cognitive Deficit | Novel Object Recognition | Improved |

Experimental Protocols

Maternal Immune Activation (MIA) Model Protocol

Methodology: Pregnant mice are administered polyriboinosinic-polyribocytidylic acid (poly I:C) to mimic a viral infection during gestation. The offspring are allowed to mature to adulthood, at which point they are treated with this compound or a vehicle control. Subsequently, a battery of behavioral tests is conducted to assess sociability and cognitive functions.

miR-137 Transgenic Mouse Model Protocol

Methodology: Transgenic mice overexpressing miR-137 are used alongside wild-type littermates as controls. Both groups of mice are treated with this compound or a vehicle. A comprehensive set of behavioral assays is then performed to evaluate various cognitive and social domains relevant to schizophrenia.

Clinical Development and Future Directions

As of the latest available information, there is a notable absence of published clinical trial data for this compound specifically in patients with schizophrenia. A Phase 2 clinical trial (NCT04334317) of this compound was conducted in patients with Parkinson's disease with cognitive impairment.

Phase 2 Study in Parkinson's Disease with Cognitive Impairment (NCT04334317)

This randomized, double-blind, placebo-controlled crossover trial evaluated the safety and efficacy of this compound in adults with Parkinson's disease, an increased risk of falls, and cognitive impairment. While the primary endpoint related to gait variability was not met, the study demonstrated a significant improvement in a composite cognitive score with this compound treatment compared to placebo. The treatment was generally well-tolerated, with mild gastrointestinal issues being the most common adverse events leading to discontinuation in a small percentage of participants.

| Parameter | This compound | Placebo | p-value | Reference |

| Change from Baseline in Cognitive Composite Score (Least Squares Mean Difference) | 0.22 | - | 0.01 | |

| Treatment-Emergent Adverse Events Leading to Withdrawal | 8% | - | - |

Implications for Schizophrenia Research

The pro-cognitive effects observed in the Parkinson's disease trial, coupled with the robust preclinical data in schizophrenia models, provide a strong rationale for investigating this compound in individuals with schizophrenia, particularly for the treatment of cognitive impairment. Future clinical trials in this population are warranted to determine the efficacy and safety of this compound for the cognitive and negative symptoms of schizophrenia.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of schizophrenia, particularly for the cognitive and negative symptoms that are poorly addressed by current medications. Its unique mechanism of action as a selective M₁R PAM with low cooperativity offers the potential for improved efficacy and a favorable safety profile. The extensive preclinical data in relevant animal models strongly support its further clinical investigation in schizophrenia. While clinical data in this specific population is currently lacking, the positive cognitive signals from studies in other neurodegenerative disorders are encouraging. Continued research into this compound and other M₁R modulators is crucial for advancing the pharmacotherapy of schizophrenia.

References

- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of TAK-071

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of TAK-071, a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM). This compound, with the chemical name 4-fluoro-2-[(3S,4S)-4-hydroxytetrahydro-2H-pyran-3-yl]-5-methyl-6-[4-(1H-pyrazol-1-yl)benzyl]-2,3-dihydro-1H-isoindol-1-one, has shown potential in preclinical studies for the treatment of cognitive impairment. The following protocols are based on information disclosed in patent literature, specifically patent WO/2015/163485A1, and are intended for research and development purposes.

Introduction

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] M1 receptors are predominantly expressed in the central nervous system and play a crucial role in cognitive functions such as learning and memory. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine for the M1 receptor, rather than directly activating the receptor itself. This mechanism of action is believed to offer a more nuanced modulation of cholinergic signaling with a potentially improved side-effect profile compared to direct agonists.

Signaling Pathway of this compound

This compound enhances the signaling cascade initiated by acetylcholine binding to the M1 muscarinic receptor. This receptor is coupled to the Gq family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic calcium and DAG together activate protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses.

Synthesis Protocol

The synthesis of this compound involves a multi-step process as outlined in patent WO/2015/163485A1. The following is a representative synthetic scheme and protocol. Researchers should refer to the original patent for full details and alternative routes.

Synthetic Scheme Overview

Experimental Protocol

Step 1: Synthesis of Intermediate 1 (Isoindolinone core)

A detailed procedure for the synthesis of the core isoindolinone structure is described in the patent. This typically involves the reaction of a substituted phthalic anhydride or a related derivative with an appropriate amine.

Step 2: Synthesis of 4-fluoro-5-methyl-6-(4-(1H-pyrazol-1-yl)benzyl)-2-((3S,4S)-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-yl)isoindolin-1-one

-

To a solution of a suitable 6-bromo-4-fluoro-5-methylisoindolin-1-one intermediate and 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole in a suitable solvent (e.g., a mixture of 1,4-dioxane and water), a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and a base (e.g., sodium carbonate) are added.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then reacted with (3S,4S)-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-amine to form the isoindolinone ring.

Step 3: Deprotection to yield this compound

-

The silyl-protected intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

A deprotecting agent, such as tetrabutylammonium fluoride (TBAF), is added to the solution at room temperature.

-

The reaction is stirred for a specified period until the deprotection is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

Purification Protocol

The final compound, this compound, is purified to a high degree of purity using standard laboratory techniques.

1. Column Chromatography:

-

The crude product obtained after synthesis is typically subjected to silica gel column chromatography.

-

A suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is used to separate the desired product from impurities.

-

Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure compound.

2. Recrystallization:

-

For further purification, the product obtained from column chromatography can be recrystallized from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane).

-

The purified solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following table summarizes key quantitative data for this compound based on published literature.

| Parameter | Value | Reference |

| Chemical Formula | C24H24FN3O3 | MedChemExpress |

| Molecular Weight | 421.46 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| EC50 for M1R Agonist Activity | 520 nM | [1] |

| M1R Selectivity over M2-M5 | >370-fold | [1] |

| Half-life (in humans) | 46.3 - 60.5 hours | [2] |

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water containing a small amount of trifluoroacetic acid or formic acid.

Safety Precautions

The synthesis of this compound should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The safety data sheets (SDS) for all reagents and solvents used in the synthesis should be consulted prior to their use.

Disclaimer: This protocol is for informational and research purposes only and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.

References

- 1. This compound, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and quantitative EEG modulation of this compound, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Preparation of TAK-071

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-071 is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 1 (M1R).[1][2][3] As a brain-penetrant compound, it is under investigation for its therapeutic potential in neurological and psychiatric disorders associated with cholinergic deficits, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5] Proper preparation of this compound for in vivo studies is critical to ensure accurate and reproducible results. These application notes provide detailed protocols for the formulation of this compound for various in vivo applications based on currently available data.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄FN₃O₃ | |

| Molecular Weight | 421.46 g/mol | |

| Appearance | White to off-white solid | |

| In Vitro Solubility | DMSO: ≥ 134 mg/mL (317.94 mM) |

In Vivo Formulation and Preparation

The choice of vehicle for in vivo administration of this compound depends on the desired route of administration (e.g., oral, intravenous, subcutaneous) and the required concentration. Several formulations have been reported to achieve clear solutions or stable suspensions suitable for animal studies.

Quantitative Data Summary for In Vivo Formulations

| Formulation Components | Achievable Concentration | Route of Administration | Notes | Reference |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.25 mg/mL (5.34 mM) | Not specified, likely suitable for injection | SBE-β-CD enhances solubility. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (5.34 mM) | Not specified, common for IV/IP/SC | A common vehicle for poorly soluble compounds. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL (5.34 mM) | Oral (gavage) | Suitable for oral administration of lipophilic compounds. | |

| 0.5% Methyl Cellulose in DI Water | Not specified, used for 0.1 and 0.3 mg/kg doses | Oral (gavage) | Forms a suspension. Prepared fresh weekly. |

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-Solvent System

This protocol is suitable for preparing a clear solution of this compound for parenteral administration routes.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile vials

-

Pipettes and tips

-

Vortex mixer

-

Optional: Sonicator or water bath

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.

-

Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder. For example, to prepare a 2.25 mg/mL final solution, a stock of 22.5 mg/mL in DMSO can be made. Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

-

Addition of PEG300: To the DMSO solution, add the specified volume of PEG300 (e.g., for a 1 mL final solution, add 400 µL). Mix thoroughly by vortexing.

-

Addition of Tween-80: Add the required volume of Tween-80 (e.g., for a 1 mL final solution, add 50 µL) and vortex until the solution is homogeneous.

-

Final Dilution with Saline: Slowly add the final volume of sterile saline (e.g., for a 1 mL final solution, add 450 µL) while vortexing to bring the solution to the final desired concentration and volume.

-

Final Inspection: Ensure the final solution is clear and free of any precipitates before administration.

Workflow for Co-Solvent Solution Preparation

Caption: Workflow for preparing a this compound solution.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol is suitable for preparing a suspension of this compound for oral administration.

Materials:

-

This compound powder

-

0.5% (w/v) Methyl Cellulose in deionized (DI) water

-

Sterile vials or tubes

-

Spatula

-

Stir plate and stir bar or vortex mixer

Procedure:

-

Vehicle Preparation: Prepare a 0.5% (w/v) methyl cellulose solution by slowly adding methyl cellulose powder to DI water while stirring continuously until fully dissolved.

-

Weighing: Weigh the required amount of this compound powder.

-

Suspension: Add a small amount of the 0.5% methyl cellulose vehicle to the this compound powder to create a paste.

-

Dilution: Gradually add the remaining volume of the 0.5% methyl cellulose vehicle to the paste while continuously mixing to achieve the desired final concentration.

-

Homogenization: Ensure the suspension is uniform by vortexing or stirring vigorously before each administration. It is recommended to prepare this suspension fresh weekly.

Workflow for Oral Suspension Preparation

Caption: Workflow for preparing a this compound suspension.

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). Its activation leads to a cascade of intracellular events.

Simplified Signaling Pathway

Caption: this compound positively modulates M1R signaling.

Mechanism of Action

This compound enhances the binding and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. The M1 receptor is coupled to the Gq/11 protein. Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). This signaling cascade is crucial for various neuronal functions, and its potentiation by this compound is thought to underlie its pro-cognitive effects. One of the measurable downstream effects of this pathway is an increase in inositol monophosphate (IP1) production.

Storage and Stability

-

Powder: Store this compound powder at -20°C for up to 3 years.

-

In Solvent: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.

-

Suspensions: It is best practice to prepare aqueous suspensions like the methyl cellulose formulation fresh on a weekly basis.

Safety Precautions

-

Handle this compound powder in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

For research use only. This product has not been fully validated for medical applications.

By following these guidelines, researchers can prepare this compound for in vivo studies in a consistent and reliable manner, contributing to the robust evaluation of its therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | AChR | TargetMol [targetmol.com]

- 4. drughunter.com [drughunter.com]

- 5. An Acetylcholine M1 Receptor–Positive Allosteric Modulator (this compound) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TAK-071 Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TAK-071, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in rodent models. The protocols are designed to guide researchers in conducting preclinical studies to evaluate the efficacy and side-effect profile of this compound.

This compound is under investigation for its potential to improve cognitive function in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] It acts by enhancing the signal of the endogenous neurotransmitter acetylcholine at the M1 receptor, a key player in learning and memory.[2][3] Unlike direct agonists, this compound has a lower potential for over-activating the receptor, which may translate to a wider therapeutic window with fewer cholinergic side effects.[1]

Data Presentation: Pharmacokinetics and Dosing

The following tables summarize key quantitative data for this compound administration in both rat and mouse models. Oral gavage is the standard administration route in these preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) |

| 0.03 | 52 ± 7 | 0.8 ± 0.3 |

| 0.1 | 164 ± 14 | 0.8 ± 0.3 |

| 0.3 | 472 ± 57 | 0.7 ± 0.3 |

| 1 | 1728 ± 196 | 0.8 ± 0.3 |

| 3 | 4514 ± 256 | 1.0 ± 0.0 |

| Data sourced from pharmacokinetic studies in mice. |